molecular formula C10H16ClN3O2 B2360898 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1707714-46-2

5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No.: B2360898
CAS No.: 1707714-46-2
M. Wt: 245.71
InChI Key: DLNPSXOXHXMFIF-UHFFFAOYSA-N
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Description

5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O2 It is known for its unique structure, which includes a methoxy group, a piperidinyl group, and a pyrimidine ring

Scientific Research Applications

5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves the reaction of 5-methoxypyrimidine with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The piperidinyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while substitution reactions can produce a variety of piperidinyl-substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine
  • 2-(Piperidin-4-yloxy)pyrimidine
  • 5-Methoxy-2-(morpholin-4-yloxy)pyrimidine

Uniqueness

5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride is unique due to the presence of both a methoxy group and a piperidinyl group attached to the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-methoxy-2-piperidin-4-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-14-9-6-12-10(13-7-9)15-8-2-4-11-5-3-8;/h6-8,11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNPSXOXHXMFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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